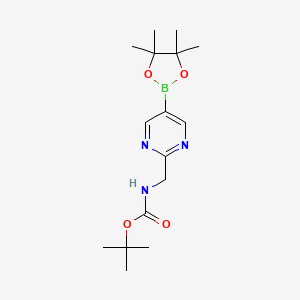
Tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methyl)carbamate is a complex organic compound that features a pyrimidine ring substituted with a dioxaborolane group and a tert-butyl carbamate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methyl)carbamate typically involves multiple steps. One common method involves the reaction of a pyrimidine derivative with a dioxaborolane compound under specific conditions. The reaction is often catalyzed by a palladium catalyst and requires a base such as potassium carbonate. The tert-butyl carbamate group is introduced through a subsequent reaction with tert-butyl chloroformate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
tert-Butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Oxidation and Reduction: The dioxaborolane group can undergo oxidation to form boronic acids or reduction to yield boranes.
Coupling Reactions: The compound is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while oxidation reactions produce boronic acids .
科学研究应用
Chemistry
In chemistry, tert-Butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its ability to undergo various coupling reactions makes it valuable in the development of new materials and pharmaceuticals .
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a drug intermediate. Its unique structure allows for the modification of biologically active molecules, potentially leading to the development of new therapeutic agents .
Industry
In industry, the compound is used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it suitable for various industrial applications .
作用机制
The mechanism of action of tert-Butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in bioconjugation and molecular recognition applications. The pyrimidine ring can interact with nucleic acids and proteins, potentially influencing biological pathways .
相似化合物的比较
Similar Compounds
- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Uniqueness
The uniqueness of tert-Butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methyl)carbamate lies in its combination of a pyrimidine ring with a dioxaborolane group and a tert-butyl carbamate moiety. This unique structure imparts specific reactivity and stability, making it valuable in various scientific and industrial applications .
属性
CAS 编号 |
1235451-39-4 |
|---|---|
分子式 |
C16H26BN3O4 |
分子量 |
335.2 g/mol |
IUPAC 名称 |
tert-butyl N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C16H26BN3O4/c1-14(2,3)22-13(21)20-10-12-18-8-11(9-19-12)17-23-15(4,5)16(6,7)24-17/h8-9H,10H2,1-7H3,(H,20,21) |
InChI 键 |
KVKZDKWDTAMTQF-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)CNC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid](/img/structure/B13457404.png)
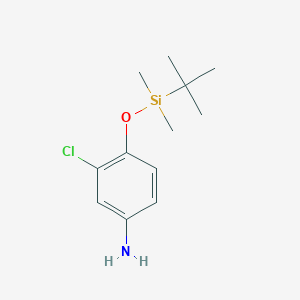
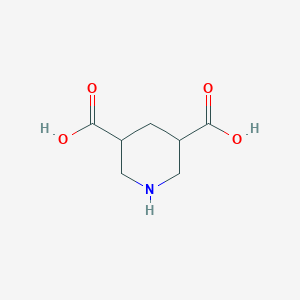
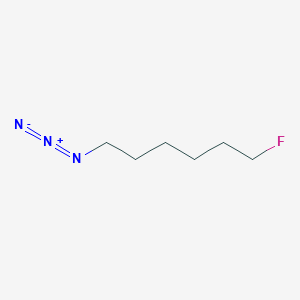
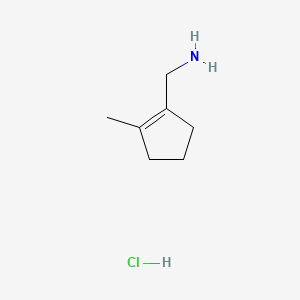
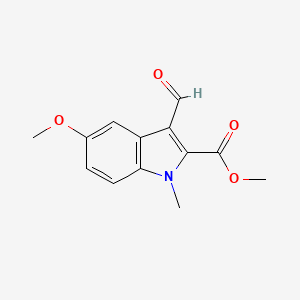
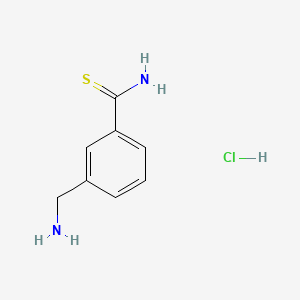
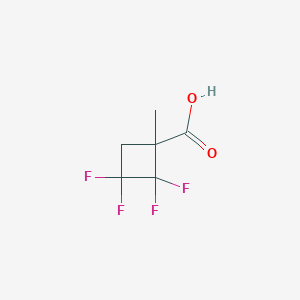
![1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]ethan-1-one](/img/structure/B13457446.png)
![4-[(Tert-butoxy)carbonyl]-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid](/img/structure/B13457450.png)
![2-(4-Bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13457462.png)
![7-chloro-3-methyl-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13457472.png)
![2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one](/img/structure/B13457474.png)
![Methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride](/img/structure/B13457480.png)
